
NLRP3-IN-19 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3-IN-19 (sodium) is a chemical compound known for its role as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s immune response by activating caspase-1 and the inflammatory cytokines interleukin-1β and interleukin-18 . NLRP3-IN-19 (sodium) has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3-IN-19 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization .
Industrial Production Methods
Industrial production of NLRP3-IN-19 (sodium) would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
NLRP3-IN-19 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions.
Common Reagents and Conditions
Common reagents used in the reactions of NLRP3-IN-19 (sodium) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of NLRP3-IN-19 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
NLRP3-IN-19 (sodium) has a wide range of scientific research applications, including:
Mechanism of Action
NLRP3-IN-19 (sodium) exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is composed of the sensor NLRP3, the adaptor apoptosis-associated speck-like protein, and the effector cysteine protease procaspase-1 . Upon activation, the NLRP3 inflammasome triggers the cleavage of procaspase-1 into active caspase-1, which then processes pro-inflammatory cytokines interleukin-1β and interleukin-18 into their active forms . By inhibiting this process, NLRP3-IN-19 (sodium) reduces the production of these cytokines and mitigates inflammation .
Comparison with Similar Compounds
NLRP3-IN-19 (sodium) can be compared with other NLRP3 inflammasome inhibitors, such as:
NLRP3-IN-19 (sodium) is unique in its specific chemical structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C19H22N4NaO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
InChI |
InChI=1S/C19H22N4O4S.Na/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17;/h10-11H,1-9H2,(H2,21,22,24); |
InChI Key |
SHRXPWFGWWTZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


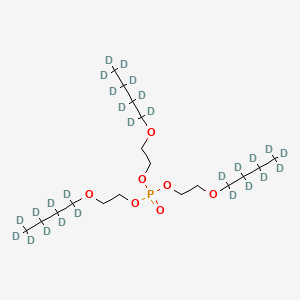
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
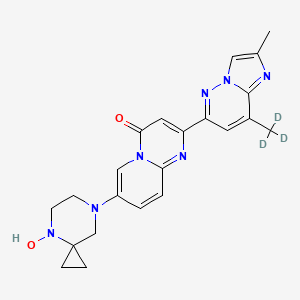
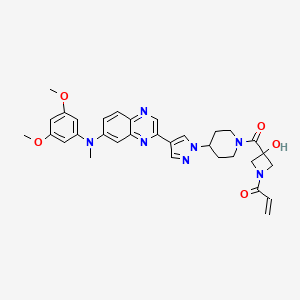
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
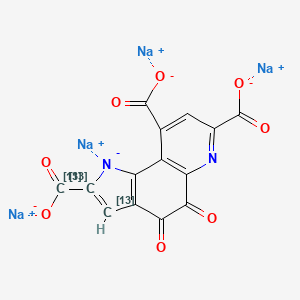
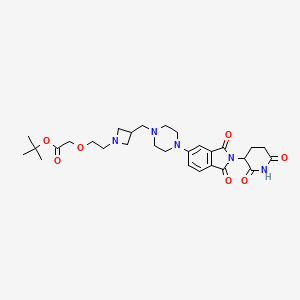
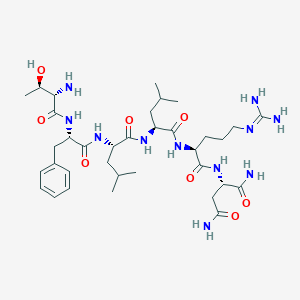
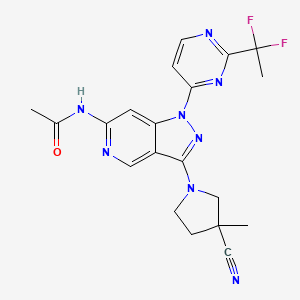
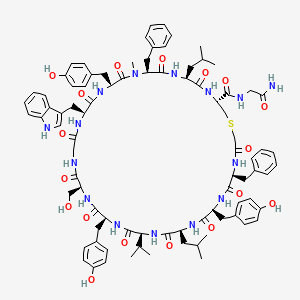
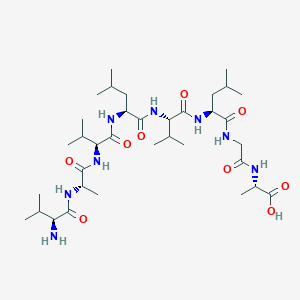


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
